

An In-depth Technical Guide to 2,5-Dimethyl-3-furoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethyl-3-furoic acid

Cat. No.: B1294974

[Get Quote](#)

Introduction: **2,5-Dimethyl-3-furoic acid**, also known by its synonym Pyrotritaric acid, is a heterocyclic organic compound featuring a furan core substituted with two methyl groups and a carboxylic acid. As a member of the furan derivative family, it is of interest to researchers in medicinal chemistry and materials science. Furan derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[\[1\]](#)[\[2\]](#) This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of **2,5-Dimethyl-3-furoic acid**, tailored for researchers, scientists, and drug development professionals.

Core Chemical Information

The fundamental identification and physicochemical properties of **2,5-Dimethyl-3-furoic acid** are summarized below. These data are crucial for experimental design, safety assessment, and computational modeling.

Chemical Identifiers

A consistent and accurate identification of a chemical compound is critical for research and regulatory purposes.

Identifier	Value	Citation
IUPAC Name	2,5-dimethylfuran-3-carboxylic acid	[3]
Synonyms	Pyrotritaric acid, 2,5-Dimethyl-3-furancarboxylic acid	[3]
CAS Number	636-44-2	[4]
Molecular Formula	C ₇ H ₈ O ₃	[4] [5]
Canonical SMILES	CC1=CC(=C(O1)C)C(=O)O	[6]
InChI	InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3, (H,8,9)	[5] [6]
InChIKey	CNTHHNPBADVTRY-UHFFFAOYSA-N	[5] [6]

Physicochemical Properties

Quantitative physical and chemical data are essential for predicting the compound's behavior in various experimental and biological systems.

Property	Value	Citation
Molecular Weight	140.14 g/mol	[3] [4]
Appearance	White to orange to green powder/crystalline solid	
Melting Point	137-140 °C	[7]
XlogP (Predicted)	1.3	[3] [6]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]

Synthesis and Characterization

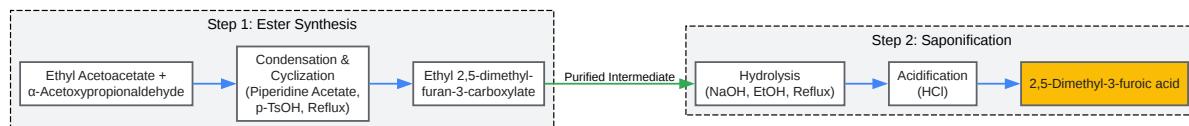
While a specific, peer-reviewed protocol for the direct synthesis of **2,5-Dimethyl-3-furoic acid** is not readily available in the cited literature, a plausible and efficient two-step synthetic route can be proposed. This involves the initial synthesis of the corresponding ethyl ester, followed by its saponification to yield the final carboxylic acid.

Representative Synthesis Protocol

Step 1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This step is based on the condensation of a β -ketoester with an α -hydroxy ketone derivative.^[8]

- **Reactant Preparation:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetoacetate (1.0 eq), α -acetoxypropionaldehyde (1.1 eq), and benzene as the solvent.
- **Catalysis:** Add a catalytic amount of piperidine acetate.
- **Reaction:** Heat the mixture to reflux. Water generated during the condensation reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection.
- **Cyclization:** After the initial condensation is complete (no more water is formed), add a catalytic amount of p-toluenesulfonic acid to the reaction mixture to facilitate the final cyclization to the furan ring.
- **Work-up and Purification:** Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl 2,5-dimethylfuran-3-carboxylate, can be purified by vacuum distillation or column chromatography.


Step 2: Saponification to **2,5-Dimethyl-3-furoic acid**

This is a standard hydrolysis of an ester to a carboxylic acid.

- Hydrolysis: Dissolve the purified ethyl 2,5-dimethylfuran-3-carboxylate (1.0 eq) from Step 1 in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 2.0 eq) to the flask.
- Reaction: Heat the mixture under reflux for 2-3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Acidification and Isolation: After cooling the solution to room temperature, acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2). The **2,5-Dimethyl-3-furoic acid** will precipitate out of the solution.
- Purification: Collect the solid product by suction filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the representative two-step synthesis.

[Click to download full resolution via product page](#)

Plausible two-step synthesis of **2,5-Dimethyl-3-furoic acid**.

Spectroscopic Data

Full characterization is necessary to confirm the structure and purity of the synthesized compound. While specific spectra for the acid are not provided in the search results, data for the closely related ethyl ester intermediate is available and informative.[9]

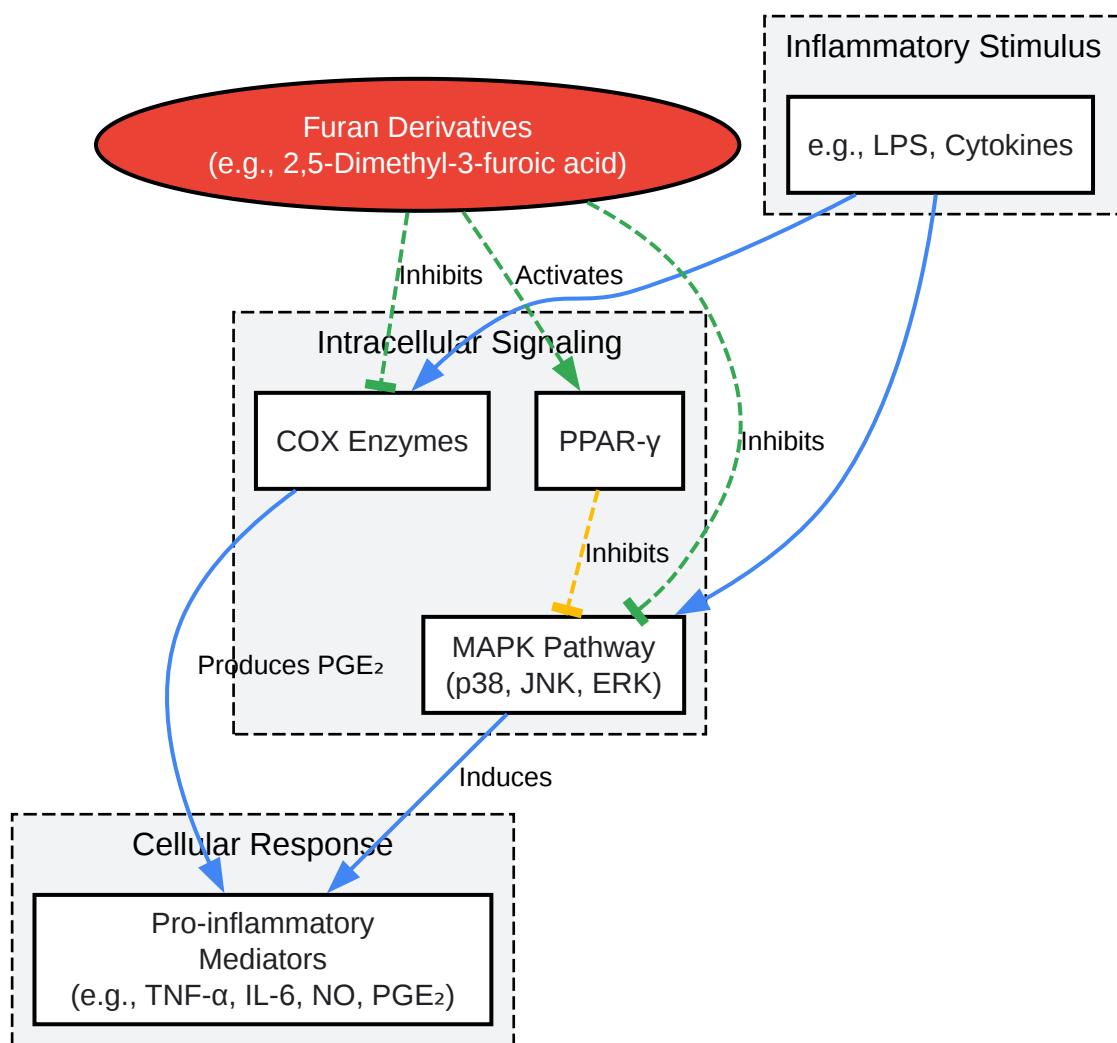
Data Type	Expected Observations for 2,5-Dimethyl-3-furoic acid
¹ H NMR	<ul style="list-style-type: none">- Singlet for the furan ring proton (~6.2 ppm).- Two singlets for the two methyl groups attached to the furan ring (~2.4-2.6 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Signal for the carboxylic carbon (~165-170 ppm).- Signals for the furan ring carbons (~106-160 ppm).- Signals for the two methyl carbons (~13-15 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-O stretches and furan ring vibrations in the fingerprint region.

Biological Activity and Potential Applications

While specific biological studies on **2,5-Dimethyl-3-furoic acid** are limited in the available literature, the broader class of furan derivatives is well-documented for various pharmacological activities.

Antimicrobial and Anti-inflammatory Potential

Furan-containing compounds have demonstrated significant antimicrobial and anti-inflammatory effects.^{[1][2]} Studies on various furoic acids and their derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.^{[4][10]} The mechanism of antimicrobial action is often attributed to the selective inhibition of microbial growth and the modification of essential enzymes.^[1]


The anti-inflammatory properties of furan derivatives are thought to be linked to their antioxidant capacity and their ability to modulate key signaling pathways involved in the inflammatory response.^[1] Research suggests that these compounds can regulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated

Receptor gamma (PPAR- γ) signaling cascades.^{[1][9]} They may also exert effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.^[11]

Quantitative data such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or IC₅₀ values for anti-inflammatory assays on **2,5-Dimethyl-3-furoic acid** specifically are not available in the cited search results.

Generalized Anti-Inflammatory Signaling Pathway

The following diagram illustrates the general mechanisms by which furan derivatives are proposed to exert their anti-inflammatory effects. It should be noted that this is a generalized pathway for this class of compounds, and specific validation for **2,5-Dimethyl-3-furoic acid** is required.

[Click to download full resolution via product page](#)

Generalized anti-inflammatory pathways modulated by furan derivatives.

Conclusion

2,5-Dimethyl-3-furoic acid is a well-defined chemical entity with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While its specific biological activity profile is not yet extensively documented, its structural similarity to other biologically active furan derivatives suggests it may possess valuable antimicrobial and anti-inflammatory properties. The representative synthesis protocol and compiled physicochemical data provided in this guide offer a solid foundation for researchers to initiate further studies into the therapeutic potential and applications of this compound. Future work should focus on the specific synthesis, purification, and rigorous biological evaluation of **2,5-Dimethyl-3-furoic acid** to elucidate its precise mechanisms of action and quantify its efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US3694472A - Synthesis of pyrethic acid - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 2,5-Dimethyl-3-furoic acid | C7H8O3 | CID 69465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. PubChemLite - 2,5-dimethyl-3-furoic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 7. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethylfuran-3-carboxamide|Research Chemical [benchchem.com]
- 9. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]
- 11. US8324409B2 - Efficient method for preparing 2,5-dimethylfuran - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethyl-3-furoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294974#2-5-dimethyl-3-furoic-acid-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com